N,N-Dimethyl-4-oxo-4-phenylbutanamide

Description

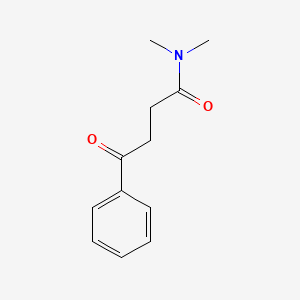

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-4-oxo-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-13(2)12(15)9-8-11(14)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCPKDIRZIXUEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70297506 | |

| Record name | N,N-Dimethyl-4-oxo-4-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26976-88-5 | |

| Record name | NSC116416 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyl-4-oxo-4-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Studies of N,n Dimethyl 4 Oxo 4 Phenylbutanamide

Established and Evolving Synthetic Protocols

The construction of the N,N-Dimethyl-4-oxo-4-phenylbutanamide framework can be achieved through a variety of synthetic strategies, ranging from traditional multi-step sequences to more modern and efficient catalytic and microwave-assisted methods.

Multi-Step Organic Reaction Sequences for this compound Formation

Traditional organic synthesis often relies on multi-step reaction sequences to build complex molecules from simpler starting materials. A plausible and common approach for the synthesis of this compound involves the Friedel-Crafts acylation followed by amidation.

One potential multi-step synthesis of this compound is a three-step process starting from succinic anhydride (B1165640) and benzene (B151609). The initial step is a Friedel-Crafts acylation of benzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-oxo-4-phenylbutanoic acid. This γ-keto acid is then converted to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). Finally, the acyl chloride is reacted with dimethylamine (B145610) to yield the desired this compound.

Another approach involves the use of a carboxyl ester as a precursor. For instance, a γ-keto-ester, such as methyl 4-oxo-4-phenylbutanoate, can be synthesized and subsequently converted to the target amide through aminolysis with dimethylamine. This method offers an alternative route that can be advantageous depending on the availability of starting materials and the desired reaction conditions.

These multi-step sequences, while reliable, often involve multiple purification steps and can generate significant waste, which has led to the development of more streamlined and environmentally benign methodologies.

Catalytic Approaches in Butanamide Synthesis (e.g., Photoredox Catalysis)

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer higher efficiency and selectivity. Photoredox catalysis, in particular, has emerged as a powerful tool for the formation of carbon-carbon and carbon-nitrogen bonds under mild conditions.

In the context of butanamide synthesis, photoredox catalysis can be employed to generate radical intermediates that participate in bond-forming reactions. For instance, the generation of carbamoyl (B1232498) radicals from readily available precursors can be achieved using a photocatalyst and visible light. These carbamoyl radicals can then add to Michael acceptors, such as phenyl vinyl ketone, to form the γ-keto amide skeleton. This approach avoids the need for pre-functionalized starting materials and often proceeds with high atom economy.

The general mechanism for a photoredox-catalyzed synthesis of a related γ-keto amide could involve the following key steps:

Excitation of the Photocatalyst: A photocatalyst (PC) absorbs visible light and is excited to a higher energy state (PC*).

Single Electron Transfer (SET): The excited photocatalyst can then engage in a single electron transfer with a suitable precursor to generate a radical species.

Radical Addition: The generated radical adds to an unsaturated substrate.

Chain Propagation/Termination: The resulting radical intermediate can then be further transformed to the final product, regenerating the photocatalyst in the process.

This catalytic cycle allows for the efficient construction of complex molecules under mild conditions, often at room temperature.

Microwave-Assisted Synthesis Techniques for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. javeriana.edu.co The direct coupling of microwave energy with the polar molecules in a reaction mixture leads to rapid and uniform heating.

For the synthesis of this compound, microwave irradiation can be applied to several steps in a synthetic sequence. For example, the amidation of 4-oxo-4-phenylbutanoic acid with dimethylamine can be significantly accelerated using microwave heating. nih.gov This approach often reduces reaction times from hours to minutes and can lead to cleaner reaction profiles with fewer byproducts. researchgate.net

| Reaction Step | Conventional Heating | Microwave-Assisted Synthesis |

| Amidation | Several hours at reflux | 5-15 minutes at elevated temperature and pressure |

| Cyclization | 2-6 hours | 3-6 minutes |

This table provides a general comparison of reaction times for similar transformations and is not specific to the synthesis of this compound.

The efficiency of microwave-assisted synthesis makes it an attractive technique for rapid library synthesis and for optimizing reaction conditions in the development of new synthetic routes.

Green Chemistry Principles in Butanamide Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several green chemistry principles can be applied.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods, such as photoredox catalysis, often exhibit high atom economy.

Use of Safer Solvents and Auxiliaries: Utilizing greener solvents, or even performing reactions under solvent-free conditions, can significantly reduce the environmental impact of a synthesis. For example, enzymatic amidation reactions can often be carried out in greener solvents. nih.gov

Energy Efficiency: Employing methods that require less energy, such as microwave-assisted synthesis which offers shorter reaction times, aligns with the principles of green chemistry.

Catalysis: The use of catalysts, in preference to stoichiometric reagents, is a cornerstone of green chemistry as it reduces waste. The development of metal-free catalysts for amide synthesis is a notable advancement in this area. rsc.org

One green approach to amide synthesis involves the direct coupling of carboxylic acids and amines using a reusable catalyst under solvent-free conditions. rsc.org Another sustainable method is the use of enzymes, such as Candida antarctica lipase (B570770) B, which can catalyze the formation of amide bonds with high selectivity and under mild conditions. nih.gov The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Reaction Mechanisms and Pathways

A thorough understanding of the reaction mechanisms involved in the formation and transformation of this compound is crucial for optimizing existing synthetic routes and designing novel ones.

Elucidation of Key Mechanistic Steps in Butanamide Formation and Transformation (e.g., Oxidative Dealkylation via Radical Intermediates)

The formation of the amide bond in this compound from a carboxylic acid and dimethylamine typically proceeds through a nucleophilic acyl substitution mechanism. The mechanism of aminolysis of cyclic anhydrides like succinic anhydride with an amine has been studied and can proceed through either a concerted or a stepwise pathway, with the stepwise pathway often being more favorable. researchgate.net

A significant transformation that N,N-dialkylamides can undergo is oxidative dealkylation. This process is of particular interest in drug metabolism and can also be a relevant synthetic transformation. The mechanism of oxidative dealkylation of tertiary amides often involves the formation of radical intermediates.

Studies on the microsomal dealkylation of N,N-dialkylbenzamides suggest a mechanism involving the formation of a carbon-centered radical. The process is thought to be initiated by a hydrogen atom abstraction from the carbon alpha to the nitrogen atom. This is followed by a rapid "oxygen rebound" step to form an unstable hemiaminal intermediate, which then decomposes to the dealkylated amide and an aldehyde.

The involvement of radical cations as intermediates has also been proposed, particularly in enzymatic N-dealkylation reactions. In this mechanism, a single electron transfer (SET) from the nitrogen atom of the amide to an oxidizing species generates a radical cation. Subsequent deprotonation of the alpha-carbon leads to the formation of a carbon-centered radical, which can then proceed to the dealkylated product.

| Mechanistic Pathway | Key Intermediate | Evidence/Characteristics |

| Hydrogen Atom Abstraction | Carbon-centered radical | Kinetic isotope effect studies; theoretical calculations |

| Single Electron Transfer (SET) | Radical cation | Hammett analysis; comparison with known SET processes |

Understanding these mechanistic details allows for the rational design of catalysts and reaction conditions to either promote or prevent such transformations as desired in a synthetic context.

Investigation of Intermediate Species and Transition States

The elucidation of reaction mechanisms fundamentally relies on the characterization of transient species, including intermediates and transition states. For reactions involving this compound, either in its synthesis or its subsequent transformations, these investigations provide critical insights into reaction kinetics and selectivity. While specific experimental studies on this compound are not extensively documented, its structure as a β-keto amide allows for well-founded analysis based on established principles and computational chemistry.

The formation of this compound, typically via a Claisen-type condensation, proceeds through a key enolate intermediate. For instance, the reaction between the enolate of N,N-dimethylacetamide and a benzoyl electrophile (e.g., benzoyl chloride or a benzoic ester) involves the formation of a tetrahedral intermediate upon nucleophilic attack. The subsequent collapse of this intermediate and elimination of a leaving group yields the final product.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling these transient structures. nih.gov Such studies can calculate the geometries and energies of intermediates and transition states along the reaction coordinate. For a β-keto amide system, calculations would focus on:

Enolate Formation: Determining the structure and stability of the enolate formed at the α-carbon (C3).

Nucleophilic Attack: Modeling the transition state of the carbon-carbon bond-forming step, where the enolate attacks the electrophile. This transition state is characterized by a specific geometry where bonds are partially formed and broken.

Tetrahedral Intermediate: Characterizing the geometry and stability of the transient species formed after the initial attack but before the elimination of the leaving group.

Analyses such as Natural Bond Orbital (NBO) can further illuminate the electronic characteristics of these species, identifying key donor-acceptor orbital interactions that stabilize the transition state. nih.gov For example, the interaction between the lone pair of the attacking nucleophile and the antibonding orbital of the electrophile (n → π*) is a critical feature of the transition state. nih.gov These computational approaches provide a detailed, atomistic view of the reaction pathway that is often inaccessible through purely experimental means.

Mechanistic Insights from Condensation and Addition Reactions (e.g., Claisen-Schmidt Condensation, Michael Addition)

The reactivity of this compound is largely dictated by its β-dicarbonyl motif, making it an active participant in various condensation and addition reactions.

Claisen-Schmidt Condensation: The Claisen-Schmidt condensation involves the reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. nih.gov While this compound itself is the product of a Claisen-type reaction rather than a typical starting material for a Claisen-Schmidt condensation, its α-methylene protons (at C3) are acidic and can be removed by a base to form an enolate.

The mechanism proceeds in the following steps:

Enolate Formation: A base abstracts a proton from the α-carbon (C3) of the β-keto amide to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde (e.g., a non-enolizable aromatic aldehyde). This forms a tetrahedral alkoxide intermediate.

Protonation: The alkoxide is protonated by the solvent or upon acidic workup to yield a β-hydroxy adduct.

Dehydration: Under the reaction conditions (often with heating), the β-hydroxy adduct can easily dehydrate to form a more stable, conjugated α,β-unsaturated product.

Michael Addition: The Michael addition is the conjugate (1,4) addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). beilstein-journals.orgorganic-chemistry.org The enolate derived from this compound is an excellent Michael donor due to its stabilized nature (a "soft" nucleophile).

The mechanism involves three primary steps: sci-hub.se

Enolate Formation: A base deprotonates the C3 carbon of this compound to generate the nucleophilic enolate.

Conjugate Addition: The enolate attacks the β-carbon of the Michael acceptor (e.g., an α,β-unsaturated ketone or ester). This breaks the π-bond of the alkene and forms a new carbon-carbon bond, resulting in the formation of a new enolate intermediate. sci-hub.se

Protonation: The resulting enolate is protonated by a proton source in the reaction mixture to give the final 1,5-dicarbonyl adduct. organic-chemistry.org

This reaction is highly valuable for carbon-carbon bond formation and allows the this compound moiety to be incorporated into larger, more complex molecular frameworks. beilstein-journals.org

Synthesis of Derivatized Analogs of this compound

Strategies for Structural Modification and Functional Group Introduction

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse library of analogs. The primary strategies involve reactions at the α-carbon, the ketone carbonyl, and the aromatic ring.

α-Carbon (C3) Functionalization: The methylene (B1212753) group between the two carbonyls is the most reactive site for introducing substituents due to the acidity of its protons. Deprotonation with a suitable base generates a nucleophilic enolate that can react with various electrophiles.

Ketone (C4) Modification: The benzoyl ketone can be targeted for reductions or converted to other functional groups.

Aromatic Ring Substitution: The phenyl group can undergo electrophilic aromatic substitution to introduce functional groups, although the benzoyl group is deactivating, directing incoming electrophiles to the meta-position.

The table below summarizes key strategies for derivatization.

| Modification Site | Reaction Type | Typical Reagents | Resulting Functional Group |

| α-Carbon (C3) | Alkylation | Base (e.g., NaH, LDA), Alkyl Halide (R-X) | C3-Alkyl substituent |

| α-Carbon (C3) | Acylation | Base, Acyl Chloride (RCOCl) | C3-Acyl substituent |

| α-Carbon (C3) | Amination | Diazene dicarboxylates (e.g., DEAD) | C3-Amino group |

| Ketone (C4) | Reduction | NaBH₄, LiAlH₄ | Secondary alcohol (hydroxyl group) |

| Ketone (C4) | Reductive Amination | Amine (R-NH₂), NaBH₃CN | Secondary or tertiary amine |

| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Meta-nitro group |

| Phenyl Ring | Halogenation | Br₂, FeBr₃ | Meta-bromo group |

Regioselective and Stereoselective Synthetic Control

Achieving high levels of selectivity is crucial when synthesizing complex analogs. For derivatives of this compound, control over both regioselectivity and stereoselectivity is paramount.

Regioselective Control: Regioselectivity refers to the control over which position of the molecule reacts. In the context of this compound, the primary challenge is selective functionalization at different nucleophilic or electrophilic sites. For α-alkylation, the C3 position is significantly more acidic than the C5 methyl protons of the amide or the α-protons of the benzoyl group, ensuring that deprotonation and subsequent reaction occur almost exclusively at the C3 position. Regioselectivity in electrophilic aromatic substitution is dictated by the existing benzoyl group, which directs incoming electrophiles to the meta positions on the phenyl ring.

Stereoselective Control: When a new substituent is introduced at the C3 position, this carbon becomes a stereocenter. Stereoselective synthesis aims to produce a single stereoisomer (enantiomer or diastereomer) preferentially.

Asymmetric Alkylation: Enantioselective alkylation can be achieved by using chiral auxiliaries attached to the molecule, which direct the approach of the electrophile from one face. Alternatively, the use of chiral phase-transfer catalysts can create a chiral environment around the enolate, leading to an enantiomeric excess in the product.

Asymmetric Reduction: The stereoselective reduction of the C4 ketone to a chiral alcohol can be accomplished using chiral reducing agents, such as those derived from boranes (e.g., CBS reagents) or chiral metal catalysts for asymmetric hydrogenation.

The table below outlines approaches for achieving stereocontrol.

| Reaction Type | Stereochemical Goal | Methodology | Example Reagents/Catalysts |

| α-Alkylation | Enantioselective | Chiral Phase-Transfer Catalysis | Chiral quaternary ammonium (B1175870) salts (e.g., Cinchona alkaloid-derived) |

| α-Alkylation | Diastereoselective | Chiral Auxiliary | Evans oxazolidinone auxiliary (requires modification of the amide) |

| Ketone Reduction | Enantioselective | Asymmetric Hydrogenation | Chiral Ru- or Rh-based catalysts (e.g., BINAP complexes) |

| Ketone Reduction | Enantioselective | Chiral Reducing Agent | Corey-Bakshi-Shibata (CBS) catalyst with BH₃ |

Formation of Complex Hybrid Structures Incorporating this compound Moieties

The 1,3-dicarbonyl functionality of this compound makes it an exceptionally versatile building block for the synthesis of more complex, often heterocyclic, hybrid structures through multicomponent reactions (MCRs). researchgate.net MCRs are one-pot processes where three or more reactants combine to form a single product, offering high efficiency and atom economy. researchgate.net

The keto-amide moiety can react with various dinucleophiles to construct five- and six-membered rings. These reactions leverage the electrophilicity of the two carbonyl carbons and the nucleophilicity of the enolizable α-carbon.

Examples of Heterocyclic Ring Formation:

Pyrazole (B372694) Synthesis (Knorr-type): Reaction with hydrazine (B178648) derivatives (e.g., hydrazine hydrate, phenylhydrazine) leads to condensation and cyclization, forming highly substituted pyrazole rings. The two carbonyl groups provide the necessary electrophilic centers for condensation with the two nucleophilic nitrogen atoms of hydrazine.

Pyrimidine Synthesis (Biginelli-type): Condensation with an aldehyde and urea (B33335) or thiourea (B124793) can be used to construct dihydropyrimidinone (DHPM) rings, incorporating the β-dicarbonyl scaffold into a new six-membered heterocyclic system.

Pyrrole Synthesis (Paal-Knorr-type): While not a direct reaction, the core structure can be modified to a 1,4-dicarbonyl system, which can then undergo condensation with a primary amine or ammonia (B1221849) to form substituted pyrroles.

These strategies allow the this compound core to serve as a scaffold, upon which complex functionality and diverse structural motifs can be built, leading to novel hybrid molecules with potential applications in materials science and medicinal chemistry. mdpi.com

Sophisticated Spectroscopic Characterization Techniques for N,n Dimethyl 4 Oxo 4 Phenylbutanamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton NMR spectroscopy reveals the electronic environment of each hydrogen atom in the molecule. The spectrum for N,N-Dimethyl-4-oxo-4-phenylbutanamide is predicted to show distinct signals for the aromatic protons, the aliphatic chain protons, and the N-methyl protons. The chemical shifts are influenced by deshielding effects from adjacent electronegative atoms (oxygen, nitrogen) and anisotropic effects from the phenyl ring and carbonyl groups.

The methylene (B1212753) protons adjacent to the amide carbonyl (C2) and the benzoyl carbonyl (C3) are expected to appear as distinct triplets, assuming coupling with each other. The N-methyl groups, being chemically equivalent, will produce a single sharp singlet. The protons of the phenyl group will exhibit a complex multiplet pattern typical of a monosubstituted benzene (B151609) ring, with protons ortho to the carbonyl group being the most deshielded.

Table 1: Predicted ¹H NMR Data for this compound

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N(CH₃)₂ | 2.95 | Singlet | 6H |

| -CH₂-C(=O)N | 2.75 | Triplet | 2H |

| -CH₂-C(=O)Ph | 3.30 | Triplet | 2H |

| Phenyl H (meta, para) | 7.45 - 7.60 | Multiplet | 3H |

| Phenyl H (ortho) | 7.95 | Multiplet (dd) | 2H |

Note: Predicted values are based on standard chemical shift increments and may vary based on solvent and experimental conditions.

Carbon-13 NMR provides a map of the carbon skeleton. A proton-decoupled ¹³C NMR spectrum of this compound is expected to display nine unique signals, corresponding to each chemically distinct carbon atom. The chemical shifts are highly indicative of the carbon's hybridization and functional group.

The two carbonyl carbons (amide and ketone) are the most deshielded and will appear furthest downfield. The carbons of the phenyl ring will resonate in the aromatic region (120-140 ppm), with the carbon attached to the carbonyl group (ipso-carbon) appearing as the most deshielded among them. The aliphatic carbons and the N-methyl carbons will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Assigned Carbons | Predicted Chemical Shift (δ, ppm) |

| N(CH₃)₂ | 35.5 |

| -CH₂-C(=O)N | 30.0 |

| -CH₂-C(=O)Ph | 35.0 |

| Phenyl C (ortho) | 128.5 |

| Phenyl C (meta) | 129.0 |

| Phenyl C (para) | 133.5 |

| Phenyl C (ipso) | 137.0 |

| C=O (Amide) | 172.0 |

| C=O (Ketone) | 198.0 |

Note: Predicted values are based on standard chemical shift increments and may vary based on solvent and experimental conditions.

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assembling the molecular structure. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HMQC/HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) reveal one-bond and multiple-bond proton-carbon connectivities, respectively.

The N-methyl protons correlating to the amide carbonyl carbon.

The methylene protons at C2 correlating to both the amide carbonyl carbon and the C3 carbon.

The methylene protons at C3 correlating to the ketone carbonyl carbon, the C2 carbon, and the ipso-carbon of the phenyl ring.

The ortho-protons of the phenyl ring correlating to the ketone carbonyl carbon.

These correlations would provide definitive proof of the butanamide backbone and its connection to the N,N-dimethyl and phenyl substituents.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of the compound. For this compound, the molecular formula is C₁₂H₁₅NO₂. HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ (in electrospray ionization, ESI) that precisely matches the calculated theoretical mass.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₁₂H₁₅NO₂ | 205.1103 |

| [M+H]⁺ | C₁₂H₁₆NO₂ | 206.1176 |

| [M+Na]⁺ | C₁₂H₁₅NNaO₂ | 228.0995 |

This exact mass measurement is a critical piece of data for confirming the identity of the synthesized compound, distinguishing it from isomers or other compounds with the same nominal mass.

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron ionization, EI), it breaks apart into smaller, characteristic fragment ions. The fragmentation of this compound would be dictated by the presence of the benzoyl group, the aliphatic chain, and the dimethylamide group.

Key expected fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bond between the phenyl group and the ketone carbonyl is highly favorable, leading to the formation of a stable benzoyl cation.

McLafferty Rearrangement: A potential rearrangement involving the amide carbonyl and a gamma-hydrogen is possible, though less common for amides than for ketones.

Cleavage adjacent to the Amide: Fragmentation can occur at the C-C bond alpha to the amide carbonyl or at the C-N bond.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Structure |

| 205 | Molecular Ion [M]⁺ | [C₆H₅COCH₂CH₂CON(CH₃)₂]⁺ |

| 105 | Benzoyl cation | [C₆H₅CO]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

| 72 | Dimethylcarbamoyl cation | [(CH₃)₂NCO]⁺ |

| 44 | Dimethylaminomethylidene ion | [CH₂=N(CH₃)₂]⁺ |

The presence of a strong peak at m/z 105 would be highly diagnostic for the benzoyl moiety, while the peak at m/z 72 would confirm the N,N-dimethylamide portion of the molecule, providing robust evidence for the proposed structure.

Coupled Techniques (e.g., GC-MS, LC-MS)

Coupled chromatographic and spectrometric techniques are powerful tools for the separation, identification, and quantification of chemical compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for the analysis of this compound if it is sufficiently volatile and thermally stable. In GC-MS, the compound would first be separated from any impurities based on its boiling point and interactions with a stationary phase within a gas chromatograph. Subsequently, the separated compound would be ionized and fragmented in the mass spectrometer. The resulting mass spectrum, a unique fingerprint based on the mass-to-charge ratio of the fragments, would allow for its unequivocal identification. The retention time from the GC would provide an additional layer of identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): For compounds that may not be suitable for GC due to low volatility or thermal instability, LC-MS is an invaluable alternative. In this method, the compound would be separated via high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. LC-MS analysis would provide the molecular weight of this compound and, with techniques like tandem mass spectrometry (MS/MS), could yield structural information through fragmentation patterns.

Without experimental data, a table of characteristic mass fragments and retention times for this compound cannot be provided.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When subjected to infrared radiation, the covalent bonds within the this compound molecule would vibrate at specific frequencies, corresponding to stretching, bending, and other motions. An IR spectrum plots the absorbance of infrared light versus its wavenumber.

For this compound, the following characteristic absorption bands would be expected:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| C=O (Aromatic Ketone) | ~1685 | Stretching |

| C=O (Tertiary Amide) | ~1650 | Stretching |

| C-N (Amide) | ~1400 | Stretching |

| Aromatic C=C | ~1600-1450 | Stretching |

| Aromatic C-H | ~3100-3000 | Stretching |

| Aliphatic C-H | ~3000-2850 | Stretching |

This table is based on general spectroscopic principles and not on experimental data for the specific compound.

Complementary Spectroscopic and Analytical Methods (e.g., UV-Vis Spectroscopy, Electron Paramagnetic Resonance (EPR), Elemental Analysis)

Other analytical techniques would provide further valuable information for the characterization of this compound.

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a compound. It is particularly useful for molecules containing chromophores, such as the aromatic phenyl group and the carbonyl groups in this compound. The resulting spectrum would show one or more absorption maxima (λmax) that are characteristic of the electronic transitions within the molecule. This data could be used for quantitative analysis.

Electron Paramagnetic Resonance (EPR): EPR spectroscopy is a technique used to study chemical species that have unpaired electrons. For this compound in its ground state, no EPR signal would be expected as it is not a radical species. However, EPR could be used to study any radical intermediates formed during reactions involving this compound.

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in a sample. The theoretical elemental composition of this compound (C₁₂H₁₅NO₂) is:

Carbon (C): 70.22%

Hydrogen (H): 7.37%

Nitrogen (N): 6.82%

Oxygen (O): 15.59% Experimental results from elemental analysis would be compared to these theoretical values to confirm the purity and empirical formula of a synthesized sample.

Computational Chemistry and Theoretical Insights into N,n Dimethyl 4 Oxo 4 Phenylbutanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), would be instrumental in elucidating the electronic properties of N,N-Dimethyl-4-oxo-4-phenylbutanamide. These calculations could provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Molecular Orbital Theory Applications in Reaction Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be fundamental. The energy and distribution of these frontier orbitals are key indicators of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller gap would suggest higher reactivity.

Prediction of Reactivity and Selectivity

Further computational analysis could map the molecule's electrostatic potential surface. This would reveal the electron-rich and electron-deficient regions, thereby predicting sites susceptible to electrophilic and nucleophilic attack. Reactivity descriptors such as electronegativity, chemical hardness, and softness, derived from the energies of the frontier orbitals, would offer a quantitative measure of the compound's reactivity.

Molecular Dynamics Simulations and Conformational Analysis

Due to the presence of rotatable bonds in its structure, this compound can adopt various conformations. Molecular dynamics (MD) simulations could be employed to explore the conformational space of the molecule over time. These simulations would provide a dynamic picture of its flexibility and identify the most stable, low-energy conformations. Understanding the preferred three-dimensional structure is essential as it dictates how the molecule interacts with its environment.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be hypothetical without a known biological target. However, if a target were identified, these simulations could predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. This information is invaluable in the early stages of drug discovery.

Structure Prediction and Validation through Computational Approaches

Computational methods can be used to predict the three-dimensional structure of this compound. The geometry of the molecule can be optimized using quantum mechanical methods to find the most stable arrangement of its atoms. The predicted structure could then be theoretically validated by simulating its spectroscopic properties, such as its NMR and IR spectra, and comparing them to experimentally obtained data if available.

Role of N,n Dimethyl 4 Oxo 4 Phenylbutanamide As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Carbocyclic and Heterocyclic Systems

The bifunctional nature of N,N-Dimethyl-4-oxo-4-phenylbutanamide, specifically its 1,4-dicarbonyl-like reactivity, makes it an adept precursor for synthesizing a variety of cyclic structures. As a member of the β-keto amide class of compounds, it possesses reactive sites conducive to cyclization reactions. researchgate.netresearchgate.net

The active methylene (B1212753) group, positioned between the phenyl ketone and the amide carbonyl, is readily deprotonated to form a nucleophilic enolate. This enolate can participate in intramolecular or intermolecular reactions to form new carbon-carbon or carbon-heteroatom bonds, leading to the assembly of ring systems.

Heterocyclic Synthesis: β-Keto amides are well-established starting materials for nitrogen- and sulfur-containing heterocycles. researchgate.net For instance, they can undergo condensation reactions with reagents like hydroxylamine, hydrazines, or ureas to form five- or six-membered rings. The reaction with ketones in the presence of polyphosphoric acid can yield substituted 2-pyridones. acs.org Similarly, related β-ketothioamides are used to synthesize dihydrothiophenes, indicating a potential pathway for sulfur-containing heterocycles. nih.gov

Carbocyclic Synthesis: The compound can also be envisioned as a precursor for carbocyclic systems through intramolecular cyclization pathways, such as aldol (B89426) or Claisen condensations, under appropriate conditions. The phenyl ketone and the amide group can be manipulated to introduce functionalities that facilitate ring closure, leading to substituted cyclopentanones or cyclohexanones.

| Ring System Class | Specific Ring Type | Key Reagents/Conditions | Reference Reaction Principle |

|---|---|---|---|

| Heterocycle | Pyridones | Ketones, Polyphosphoric Acid | Condensation/Cyclization acs.org |

| Heterocycle | Pyrimidines | Urea (B33335)/Thiourea (B124793), Acid/Base Catalyst | Biginelli-type reaction |

| Heterocycle | Pyrazoles | Hydrazine (B178648) derivatives | Knorr Pyrrole Synthesis Analogue |

| Heterocycle | Thiophenes | Lawesson's Reagent, then cyclization | Gewald Aminothiophene Synthesis Analogue nih.gov |

| Carbocycle | Substituted Cyclohexenones | Base, Michael acceptor | Robinson Annulation |

Utilization in Multi-Component Reactions (MCRs) for Enhanced Synthetic Efficiency

Multi-component reactions (MCRs) are powerful tools in organic synthesis that combine three or more reactants in a single step to create complex products, offering high atom economy and efficiency. researchgate.net The structural features of this compound make it an ideal candidate for such reactions. As a 1,3-dicarbonyl analogue, it can serve as a key building block in well-known MCRs. acs.orgresearchgate.net

For example, in reactions like the Hantzsch dihydropyridine (B1217469) synthesis, a β-ketoester is typically used. nih.gov this compound could potentially replace the β-ketoester, reacting with an aldehyde and an ammonia (B1221849) source to generate structurally diverse dihydropyridine derivatives. nih.govmdpi.com Similarly, it could be employed in Biginelli-type reactions to produce dihydropyrimidinones.

The value of using this compound in MCRs lies in its ability to introduce a phenyl group and a dimethylamide-containing side chain into the final product in a single, efficient operation. This strategy accelerates the discovery of new chemical entities by allowing for the rapid assembly of molecular libraries. mdpi.com

| MCR Name | Other Reactants | Resulting Scaffold | Role of the Ketoamide |

|---|---|---|---|

| Hantzsch Synthesis Analogue | Aldehyde, Ammonia Source | Dihydropyridines | Active Methylene Component nih.gov |

| Biginelli Reaction Analogue | Aldehyde, Urea/Thiourea | Dihydropyrimidinones | 1,3-Dicarbonyl Component |

| Knoevenagel-Michael Cascade | Aldehyde, Malononitrile | Polyfunctionalized Pyrans | Michael Donor |

Intermediate in the Construction of Polyfunctionalized Organic Molecules

The term "polyfunctionalized" refers to molecules containing multiple distinct functional groups. This compound is an excellent starting point for creating such complex structures due to its inherent reactivity at multiple sites. researchgate.net

The Ketone Carbonyl: This group can undergo nucleophilic addition with organometallic reagents (e.g., Grignard, organolithium) to form tertiary alcohols. It can also be reduced to a secondary alcohol or participate in reductive amination to introduce new nitrogen-containing groups.

The Amide Group: The dimethylamide is generally stable but can be hydrolyzed under harsh conditions to a carboxylic acid or reduced to an amine.

The Active Methylene Group: The protons on the carbon atom between the two carbonyl groups are acidic. This position can be deprotonated to form an enolate, which can then be alkylated, acylated, or used in condensation reactions to build more complex carbon skeletons.

This multi-faceted reactivity allows chemists to use this compound as a scaffold, systematically adding new functionalities to build intricate and polyfunctional target molecules.

Strategic Applications in Diverse Organic Synthesis Pathways

The strategic value of this compound in organic synthesis stems from its identity as a versatile and polyvalent building block. Its structure allows it to be integrated into a wide range of synthetic routes.

Its utility is particularly evident in diversity-oriented synthesis, where the goal is to create large libraries of structurally diverse compounds. By leveraging its multiple reactive sites, chemists can generate a wide array of derivatives from a single starting material. researchgate.net For example, using it as a common intermediate, one pathway might involve a cyclization reaction to form a heterocycle, while another might use a multi-component reaction to build a complex acyclic chain, and a third could involve functional group manipulation at the ketone. This flexibility makes it a strategic asset in programs aimed at discovering molecules with novel properties.

Structure Activity Relationship Sar Studies of N,n Dimethyl 4 Oxo 4 Phenylbutanamide Analogs

Systematics of Structural Modifications and Their Research Implications

The exploration of the chemical space around the N,N-Dimethyl-4-oxo-4-phenylbutanamide scaffold has been approached through systematic structural modifications. These modifications are generally categorized into three main areas: alterations of the phenyl ring, modifications of the N,N-dimethylamide moiety, and changes to the butanamide linker.

Research into analogs has revealed that the phenyl ring is a critical component for activity. Studies involving the introduction of various substituents at different positions on this ring have shown significant impacts on biological outcomes. Similarly, the N,N-dimethylamide group has been a focal point for modification. Replacing the methyl groups with other alkyl or cyclic amines has been explored to probe the steric and electronic requirements of the binding pocket. The length and rigidity of the butanamide chain have also been varied to optimize the spatial orientation of the terminal phenyl and amide groups.

The implications of this research are substantial, providing a foundational understanding of the pharmacophore. This knowledge guides the rational design of new analogs with potentially improved therapeutic profiles.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in developing predictive models for the activity of this compound analogs. These computational models correlate the variations in the physicochemical properties of the analogs with their biological activities.

Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for a series of analogs. These descriptors are then used to build mathematical models that can predict the activity of newly designed compounds. For instance, parameters like Hammett constants (σ), molar refractivity (MR), and the partition coefficient (logP) are often employed to quantify the electronic, steric, and hydrophobic contributions of different substituents.

These QSAR models serve as a powerful tool in virtual screening and lead optimization, allowing for the prioritization of synthetic efforts towards compounds with the highest predicted potency.

Influence of Substituent Nature and Position on Compound Functionality

The nature and position of substituents on the phenyl ring of this compound analogs play a pivotal role in modulating their functionality. Research has demonstrated that both the electronic nature (electron-donating or electron-withdrawing) and the size of the substituent are critical.

For example, the introduction of electron-withdrawing groups, such as halogens or nitro groups, at the para-position of the phenyl ring has been shown to enhance activity in certain contexts. Conversely, bulky substituents, regardless of their electronic properties, can lead to a decrease in activity, suggesting steric hindrance at the receptor binding site. The following table summarizes the observed effects of representative substituents on a hypothetical activity scale.

| Substituent | Position | Electronic Effect | Steric Effect | Relative Activity |

| -H | - | Neutral | Small | Baseline |

| -Cl | para | Electron-withdrawing | Moderate | Increased |

| -OCH3 | para | Electron-donating | Moderate | Decreased |

| -NO2 | meta | Electron-withdrawing | Moderate | Slightly Increased |

| -C(CH3)3 | para | Electron-donating | Large | Significantly Decreased |

These findings underscore the importance of a precise understanding of the target's binding pocket topology to guide the selection of optimal substituents.

Stereochemical Considerations in Activity Modulation

Stereochemistry is a critical factor in the biological activity of many chiral compounds, and analogs of this compound are no exception. The introduction of chiral centers, for instance, by substitution on the butanamide backbone, can lead to enantiomers with significantly different biological activities.

It is often observed that one enantiomer exhibits a higher affinity for the biological target than the other. This stereoselectivity provides valuable information about the three-dimensional arrangement of the binding site. Molecular modeling and X-ray crystallography of ligand-receptor complexes can further elucidate the specific interactions that favor one stereoisomer over the other. The development of stereoselective synthetic routes is therefore a key aspect in the optimization of chiral analogs.

Hotspot Identification and Fragment-Based Design Concepts for Analogs

Modern drug discovery approaches, such as fragment-based design, are being applied to the development of novel this compound analogs. This strategy involves identifying small molecular fragments that bind to key interaction "hotspots" within the target's binding site.

Once these fragments are identified, they can be grown or linked together to create more potent and larger molecules. This approach allows for a more efficient exploration of the chemical space and can lead to the discovery of novel scaffolds. For the this compound series, this could involve identifying fragments that bind to the subpockets that accommodate the phenyl ring and the N,N-dimethylamide group, respectively. These fragments can then be linked with an appropriate spacer to reconstruct a high-affinity ligand.

Emerging Research Frontiers and Future Perspectives for N,n Dimethyl 4 Oxo 4 Phenylbutanamide

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of N,N-Dimethyl-4-oxo-4-phenylbutanamide and its analogs is primed for significant advancements through the adoption of flow chemistry and automated synthesis platforms. Continuous flow processes offer substantial benefits over traditional batch synthesis, including enhanced reaction control, improved safety, and greater scalability. For instance, the continuous microflow synthesis of structurally related compounds like 4-methyl-3-oxo-n-phenyl-pentanamide has demonstrated a dramatic reduction in reaction time compared to batch reactors. researchgate.net This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities.

The integration of this compound synthesis into automated platforms would enable high-throughput screening of reaction conditions and the rapid generation of analog libraries. These automated systems can systematically vary starting materials and reagents to explore a wide chemical space, accelerating the discovery of derivatives with desired properties.

Table 1: Comparison of Batch vs. Flow Synthesis for γ-Ketoamide Production

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Limited by reactor size | Easily scalable by extending run time |

| Safety | Potential for thermal runaway | Enhanced heat and mass transfer, smaller reaction volumes |

| Process Control | Limited | Precise control over parameters |

| Reproducibility | Can be variable | High |

Advanced Catalytic Transformations and Novel Reaction Pathways

Future research will likely focus on developing novel catalytic methods for the synthesis and functionalization of this compound. While traditional syntheses exist, advanced catalytic transformations promise more efficient and selective routes. For example, copper-catalyzed reactions of nitrones and ynamides have emerged as a pathway to γ-ketoamides, offering a unique approach to constructing this molecular framework. chemrxiv.org

Furthermore, the inherent structure of this compound presents multiple sites for catalytic C-H activation and functionalization. This powerful technique allows for the direct modification of the aromatic ring or the aliphatic backbone, providing access to a diverse range of derivatives that would be challenging to synthesize via traditional methods. Research into palladium-catalyzed C-H activation, for instance, has shown promise for the functionalization of related amide structures. nih.gov The development of catalysts that can selectively target specific C-H bonds in this compound will be a key area of investigation.

Organocatalysis also presents a promising avenue for the enantioselective synthesis of chiral analogs. For example, organocatalytic Mannich reactions of β-ketocarbonyl derivatives have been shown to proceed with high enantioselectivity, a principle that could be extended to the synthesis of chiral γ-amino-δ-ketoamides derived from this compound. nih.gov

Rational Design of Next-Generation Analogs for Specific Research Objectives

The rational design of novel analogs of this compound is a crucial step towards tailoring its properties for specific applications. By systematically modifying its chemical structure, researchers can fine-tune its electronic, steric, and pharmacokinetic properties. For example, substitution on the phenyl ring can modulate the compound's reactivity and biological activity.

Computational modeling and structure-activity relationship (SAR) studies will play a pivotal role in this endeavor. By understanding how different functional groups influence the molecule's behavior, scientists can design next-generation analogs with enhanced performance for targeted applications, such as in medicinal chemistry or materials science. The design of derivatives of other complex molecules for specific biological targets has demonstrated the power of this approach. nih.govnih.gov

Table 2: Potential Modifications of this compound and Their Intended Effects

| Modification Site | Potential Substituent | Intended Effect |

| Phenyl Ring | Electron-donating groups | Increase electron density, alter reactivity |

| Electron-withdrawing groups | Decrease electron density, alter reactivity | |

| Halogens | Introduce sites for further functionalization, modulate lipophilicity | |

| Aliphatic Chain | Alkyl or aryl groups | Introduce steric bulk, create chiral centers |

| Heteroatoms | Alter polarity and hydrogen bonding capabilities | |

| Amide | Different alkyl groups | Modulate solubility and steric hindrance |

Interdisciplinary Research Opportunities in Materials Science and Chemical Biology

The unique chemical structure of this compound opens up intriguing possibilities for interdisciplinary research, particularly in materials science and chemical biology.

In materials science , the ketone and amide functionalities can serve as handles for polymerization reactions. The compound could be incorporated as a monomer into novel polymers, potentially imparting unique thermal or mechanical properties. For example, the synthesis of N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole and its incorporation into poly(methyl methacrylate) demonstrates how functional small molecules can be used to create luminescent materials. mdpi.com Similarly, this compound could be a building block for functional polymers with applications in coatings, adhesives, or advanced composites.

In the realm of chemical biology , the ketone group on this compound could be exploited as a bioorthogonal handle. Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. Ketones can react with specific probes, such as hydrazides or aminooxy compounds, allowing for the selective labeling of biomolecules or for use in cellular imaging. By attaching this compound to a biologically active molecule, researchers could potentially track its localization and interactions within a cell.

The development of analogs with specific reactive groups could further expand its utility as a chemical probe for studying biological systems. This interdisciplinary approach, bridging synthetic chemistry with biology and materials science, represents a vibrant future for the exploration and application of this compound and its derivatives.

Q & A

Q. What computational tools predict the metabolic fate of this compound?

- Methodology :

- Software : Use ADMET Predictor or MetaDrug to simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) .

- Density Functional Theory (DFT) : Calculate reaction energetics for proposed metabolic pathways (Gaussian 16) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.